molecular formula C34H46O8S B590664 Petuniasterone L CAS No. 126240-12-8

Petuniasterone L

Cat. No. B590664
CAS RN: 126240-12-8
M. Wt: 614.794
InChI Key: YFWWMAQDJZVICB-AFEUKYHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Petuniasterone L is a natural product found in Petunia axillaris with data available.

Scientific Research Applications

  • Minor Petuniasterones from Petunia hybrida : This study isolated new steroids, including Petuniasterone L, from Petunia hybrida. These compounds, including Petuniasterone L, have potential applications in the synthesis of various steroid derivatives (Elliger, Benson, Lundin, & Waiss, 1988).

  • Petuniasterones from Petunia Parodii and P. integrifolia : This research identified Petuniasterone L among other compounds from Petunia parodii and P. integrifolia. These findings contribute to understanding the chemical diversity of Petunia species and their potential applications in plant biochemistry (Elliger, Waiss, Wong, & Benson, 1989).

  • Immunosuppressive and Virostatic Actions of Sterones from Petunia hybrida Vilm : This study found that Petuniasterone L and other sterones from Petunia hybrida exhibit immunosuppressive effects, suggesting potential medical applications in immune regulation (Hassan et al., 1989).

  • Ergostanoids from Petunia Parodii : This research identified several new petuniasterones, including Petuniasterone L, in Petunia parodii. These compounds have implications for the study of plant secondary metabolites (Elliger, Waiss, Benson, & Wong, 1990).

  • Petunia Hybrida PDR2 Involved in Herbivore Defense : This study discusses the role of Petunia hybrida PhPDR2 in controlling petuniasterone levels, including Petuniasterone L, to contribute to herbivory resistance (Sasse et al., 2016).

  • Egostanoids from Petunia Inflata : This research also includes findings on various petuniasterones, potentially expanding the understanding of Petuniasterone L's role in plant biochemistry (Elliger, Waiss, Benson, & Wong, 1993).

properties

CAS RN

126240-12-8

Molecular Formula

C34H46O8S

Molecular Weight

614.794

InChI

InChI=1S/C34H46O8S/c1-18(25-16-32(7)29(3,4)41-33(39-25,42-32)17-27(37)43-8)34-26(40-34)15-23-28-22(10-12-31(23,34)6)30(5)11-9-21(36)13-20(30)14-24(28)38-19(2)35/h9,11,13,18,22-26,28H,10,12,14-17H2,1-8H3/t18-,22+,23+,24-,25-,26+,28-,30+,31+,32-,33?,34+/m1/s1

InChI Key

YFWWMAQDJZVICB-AFEUKYHNSA-N

SMILES

CC(C1CC2(C(OC(O1)(O2)CC(=O)SC)(C)C)C)C34C(O3)CC5C4(CCC6C5C(CC7=CC(=O)C=CC67C)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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